1,2,4-Oxadiazole Regioisomer Exhibits ~10-Fold Higher Lipophilicity (log D) Than 1,3,4-Oxadiazole Matched Pairs
A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude (~10-fold) higher log D values compared to their 1,3,4-oxadiazole counterparts [1]. This lipophilicity difference is intrinsic to the regioisomeric scaffold and is independent of the specific substituents attached. For procurement decisions, selecting the 1,2,4-oxadiazole scaffold provides higher membrane permeability potential, which can be advantageous when designing compounds intended to cross lipid bilayers or when increased lipophilicity is desired for target engagement in hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (distribution coefficient, log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomer scaffold: log D ~1 order of magnitude higher than the 1,3,4-isomer in matched pairs |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer scaffold: log D ~1 order of magnitude lower than the 1,2,4-isomer in matched pairs |
| Quantified Difference | Approximately 10-fold difference (one order of magnitude) in log D |
| Conditions | Systematic matched-pair comparison across the AstraZeneca corporate compound collection; multiple diverse substituent pairs evaluated (Boström et al., J. Med. Chem. 2012) |
Why This Matters
When lipophilicity-driven membrane permeability or hydrophobic target engagement is a design goal, the 1,2,4-oxadiazole scaffold provides a quantifiably higher log D starting point than the 1,3,4-isomer, eliminating the need for additional lipophilic substituents that might introduce off-target liabilities.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
